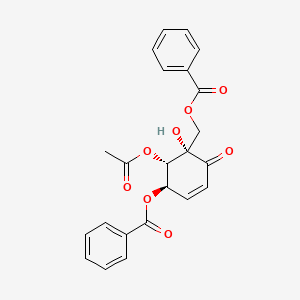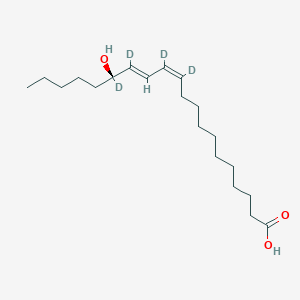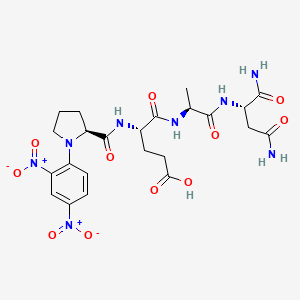
D3-METHYL BENZOYLFORMATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D3-Methyl Benzoylformate is a chemical compound with the molecular formula C10H10O3. It is known for its moderate solubility in water and high solubility in organic solvents such as ethanol, ether, and acetone. This compound is primarily used in various industrial applications, including UV-curable coatings and inks, agriculture, and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D3-Methyl Benzoylformate can be synthesized through several methods. One common method involves the oxidation of styrene using a catalytic system of hydrogen bromide and hydrogen peroxide in water as the solvent. This process yields benzoylformic acid, which can then be esterified to produce this compound using titanium dioxide/sulfate as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. For example, the enantioselective reduction of methyl benzoylformate to ®-methyl mandelate can be achieved using whole cell biocatalysts such as Saccharomyces cerevisiae. This method is advantageous due to its high yield and enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions: D3-Methyl Benzoylformate undergoes various chemical reactions, including:
Reduction: It can be reduced to ®-methyl mandelate using biocatalysts or chemical reducing agents.
Decarboxylation: Benzoylformate decarboxylase catalyzes the nonoxidative decarboxylation of benzoylformate to yield benzaldehyde and carbon dioxide.
Hydrolysis: Under certain conditions, this compound can undergo ester hydrolysis to form benzoylformic acid.
Common Reagents and Conditions:
Reduction: N-α-methylbenzyl-1-propyl-1,4-dihydronicotinamide in the presence of magnesium perchlorate in acetonitrile.
Decarboxylation: Thiamin diphosphate-dependent enzymes such as benzoylformate decarboxylase.
Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.
Major Products:
Reduction: ®-methyl mandelate.
Decarboxylation: Benzaldehyde and carbon dioxide.
Hydrolysis: Benzoylformic acid.
Applications De Recherche Scientifique
D3-Methyl Benzoylformate has several scientific research applications:
Mécanisme D'action
The mechanism of action of D3-Methyl Benzoylformate involves its interaction with specific enzymes and chemical reagents:
Comparaison Avec Des Composés Similaires
D3-Methyl Benzoylformate can be compared with other similar compounds such as:
Methyl Benzoylformate: Both compounds share similar properties and applications, but this compound is specifically used in enantioselective synthesis.
Benzoylformic Acid: This compound is a hydrolysis product of this compound and is used in similar applications.
®-Methyl Mandelate: A reduction product of this compound, used as a pharmaceutical intermediate.
This compound stands out due to its versatility in various chemical reactions and its significant role in industrial and pharmaceutical applications.
Propriétés
Numéro CAS |
134839-87-5 |
|---|---|
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
167.178 |
Nom IUPAC |
trideuteriomethyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |
Clé InChI |
YLHXLHGIAMFFBU-FIBGUPNXSA-N |
SMILES |
COC(=O)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


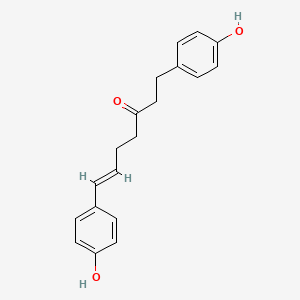
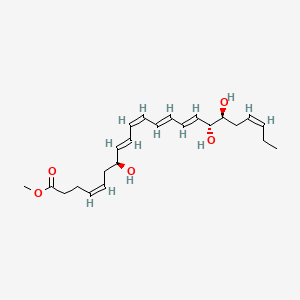

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)
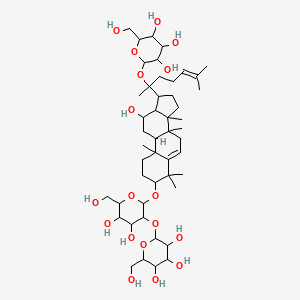
![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)
